(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
1-[5-fluoro-2-(trifluoromethyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
ORMZUTUKBFFHRB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-Fluoro-2-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes a nucleophilic substitution reaction with methylamine to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound's unique structure allows it to interact effectively with biological targets such as enzymes and receptors. This interaction is crucial for pharmacodynamics and pharmacokinetics assessments, which are essential for evaluating therapeutic potential.
- Compounds similar to (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine often exhibit pharmacological effects due to their ability to bind to specific biological sites. The fluorinated nature typically improves bioavailability and metabolic stability compared to non-fluorinated analogs.
-
Binding Studies :
- Interaction studies utilize techniques like surface plasmon resonance and isothermal titration calorimetry to quantitatively assess binding affinities with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can lead to the development of more effective therapeutic agents.
-
Case Study: Anticancer Activity :
- Research indicates that fluorinated compounds can exhibit enhanced anticancer activity due to improved cellular uptake and retention. For example, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models.
Material Science Applications
-
Synthesis of Advanced Materials :
- The compound serves as a precursor in synthesizing advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance due to the presence of fluorine.
- Its unique properties allow it to be incorporated into materials that exhibit specific functionalities, such as increased hydrophobicity or improved mechanical strength.
- Fluorinated Ligands in Catalysis :
Mechanism of Action
The mechanism of action of (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, physicochemical properties, metabolic stability, and pharmacological relevance.
Structural Analogues
Physicochemical Properties
- LogP and Solubility: Substituents like trifluoromethyl (-CF₃) and fluorine significantly reduce lipophilicity compared to non-fluorinated analogs. For example, Isopropyl-(2-methoxy-ethyl)-methyl-amine (logP = 0.973) provides a benchmark for secondary amines, while trifluoromethyl groups in the target compound likely lower logP further due to increased polarity .
Metabolic Stability
highlights the metabolic stability of fluorinated amines in liver microsomes. For example:
- Compound 22: No detectable metabolism in human/mouse microsomes at 60 mins. The trifluoromethyl group in the target compound may similarly impede oxidative metabolism, as seen in trifluorothymidine (), where the CF₃ group resists enzymatic degradation .
Pharmacological Relevance
- Enzyme Inhibition: Thienopyrimidine-based amines () exhibit kinase inhibition, suggesting that the target compound’s benzylamine scaffold could be tailored for similar targets.
- SSRI Potentiation : Fluorinated amines in were designed to block aliphatic amine metabolism, enhancing serotonin reuptake inhibition. The target’s CF₃ group may confer analogous metabolic resistance .
Data Tables
Table 1: Metabolic Stability of Selected Amines (Adapted from )
| Compound | Half-Life (Mouse, mins) | Half-Life (Human, mins) | Metabolic Pathway Inhibition |
|---|---|---|---|
| 14 | 56 | 106 | Moderate |
| 21 | 154 | Stable | High |
| 22 | Stable | Stable | Complete |
Table 2: Physicochemical Comparison
Biological Activity
(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine is a synthetic organic compound characterized by its unique fluorinated structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in drug development. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in determining the pharmacokinetics and pharmacodynamics of drug candidates.
Chemical Structure and Properties
The molecular formula of this compound includes carbon, hydrogen, fluorine, and nitrogen atoms, contributing to its unique chemical behavior. The trifluoromethyl group is known to significantly influence the compound's interaction with biological targets, enhancing binding affinity through increased hydrophobic interactions and potential hydrogen bonding capabilities.
The biological activity of this compound is primarily related to its interaction with various biological macromolecules, including proteins and nucleic acids. Studies have shown that compounds with similar structures often exhibit pharmacological effects due to their ability to bind effectively to specific biological sites. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to quantify these interactions.
Binding Affinity
Fluorinated compounds are known to show improved bioavailability and metabolic stability compared to their non-fluorinated counterparts. This characteristic is particularly beneficial in drug design as it can lead to enhanced therapeutic efficacy .
Biological Activity
Research indicates that this compound may exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, where compounds with similar fluorinated structures have demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, a structurally related compound showed an IC50 value of 8.47 µM against MCF-7 breast cancer cells, indicating effective growth inhibition .
- Antibacterial Properties : The introduction of trifluoromethyl groups has been associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess similar antibacterial properties .
- Enzyme Inhibition : The compound's ability to bind to specific enzymes may lead to inhibition of critical pathways involved in disease progression. For example, docking studies have indicated strong binding affinities with matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of fluorinated compounds similar to this compound:
| Study | Findings | IC50 Value | Biological Target |
|---|---|---|---|
| Study A | Significant inhibition of MCF-7 cell proliferation | 8.47 µM | Breast cancer cells |
| Study B | Enhanced antibacterial activity against MRSA | 12.5–25 µg/mL | Staphylococcus aureus |
| Study C | Strong binding affinity with MMP-2 and MMP-9 | -9.0 kcal/mol | Enzyme inhibitors |
Q & A
Q. What causes variability in biological assay results, and how can it be minimized?
- Methodological Answer : Variability arises from differences in cell lines, assay conditions (pH, serum content), and compound stability. Standardized protocols (CLSI guidelines) and internal controls (reference antibiotics) reduce noise. Replicate experiments (n ≥ 3) and statistical analysis (ANOVA) are mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
